Product packaging for Methyl 2-chlorothiophene-3-carboxylate(Cat. No.:CAS No. 76360-42-4)

Methyl 2-chlorothiophene-3-carboxylate

Cat. No.: B3153692
CAS No.: 76360-42-4
M. Wt: 176.62 g/mol
InChI Key: GVIPSISZNQFLRF-UHFFFAOYSA-N
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Description

Methyl 2-chlorothiophene-3-carboxylate (CAS 76360-42-4) is a high-purity chemical intermediate specifically designed for advanced research and development. This compound, with a molecular formula of C 6 H 5 ClO 2 S and a molecular weight of 176.62 g/mol, is a valuable synthon in heterocyclic chemistry, particularly in the synthesis of complex thiophene derivatives [ ]. Its physical characteristics include a predicted density of 1.371 g/cm³ and a boiling point of 107-112 °C at 15 Torr [ ]. Researchers utilize this ester primarily as a versatile building block in organic synthesis, including Suzuki cross-coupling reactions and amination reactions, to create novel compounds for pharmaceutical and materials science applications [ ]. The chlorination and esterification of the thiophene core make it a strategic starting material for constructing diverse molecular libraries. It is typically synthesized via an esterification reaction of 2-chloro-3-thiophenecarboxylic acid using methanol and thionyl chloride [ ]. Proper handling is essential. This product is intended for research purposes in a controlled laboratory setting. It is recommended to store the compound under an inert gas (nitrogen or argon) at 2–8°C to maintain its stability and purity [ ]. This product is For Research Use Only and is strictly not for medicinal, edible, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO2S B3153692 Methyl 2-chlorothiophene-3-carboxylate CAS No. 76360-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPSISZNQFLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225170
Record name 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-42-4
Record name 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76360-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

Methyl 2-chlorothiophene-3-carboxylate is characterized by a specific set of physical and chemical properties that define its behavior and handling. These properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound
CAS Number 88105-17-3 allbiopharm.comguidechem.com
Molecular Formula C₆H₅ClO₂S allbiopharm.comguidechem.com
Molecular Weight 176.62 g/mol guidechem.com
Precise Mass 175.97000 guidechem.com

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point 37-38 °C guidechem.com
Boiling Point 72-74 °C at 0.2 mmHg guidechem.com
Density 1.371 g/cm³ guidechem.com
Refractive Index 1.554 guidechem.com

Synthesis and Reactivity

The primary route to obtaining Methyl 2-chlorothiophene-3-carboxylate involves the esterification of its corresponding carboxylic acid. A documented synthesis involves the preparation of 3-chlorothiophene-2-carboxylic acid, which can then be converted to the methyl ester. prepchem.comcaltech.edu

The synthesis of the precursor acid, 3-chlorothiophene-2-carboxylic acid, can be achieved by reacting 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride. prepchem.com The reaction mixture is heated to reflux for several hours. After removing the solvent, water is carefully added, and the resulting precipitate is purified to yield 3-chlorothiophene-2-carboxylic acid with a melting point of 185-186 °C. prepchem.com This acid can then be esterified using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst, to produce this compound.

The reactivity of this compound is dictated by its functional groups: the chloro substituent and the methyl carboxylate group on the thiophene (B33073) ring. It serves primarily as a chemical intermediate for the synthesis of more complex heterocyclic compounds and polymers. guidechem.com

Derivatization and Structural Modification Strategies

Synthesis of Analogues with Modified Ester Groups

The ester moiety at the C3-position is a prime target for modification through common ester-to-amide or transesterification reactions. These transformations allow for the introduction of a wide array of functional groups, which can significantly alter the molecule's physical and chemical properties.

Transesterification is a fundamental process for converting the methyl ester of methyl 2-chlorothiophene-3-carboxylate into other alkyl esters, such as ethyl, propyl, or butyl esters. This reaction is typically achieved by treating the methyl ester with an excess of the desired alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. The equilibrium of the reaction is driven towards the product by using the new alcohol as the solvent.

While specific documented examples for this compound are not prevalent, the methodology is standard for thiophene (B33073) carboxylates. For instance, the preparation of ethyl 2-methylthiophene-3-carboxylate has been achieved on a large scale, demonstrating the industrial feasibility of such esterifications on the thiophene scaffold. nih.gov General methods for esterification using reagents like chlorodiphenylphosphine/I₂ and imidazole (B134444) have also been developed, providing efficient pathways to various alkyl esters from carboxylic acids, a route that could be adapted following hydrolysis of the initial methyl ester. researchgate.net

Table 1: Representative Transesterification Conditions

Starting Material Reagents Product Typical Conditions
This compound Ethanol, H₂SO₄ (cat.) Ethyl 2-chlorothiophene-3-carboxylate Reflux in excess ethanol
This compound Propanol, NaOPr (cat.) Propyl 2-chlorothiophene-3-carboxylate Reflux in excess propanol

This table represents generalized conditions based on standard organic chemistry principles for transesterification.

The methyl ester can be readily converted into a wide range of substituted amides and hydrazides through aminolysis. This reaction involves heating the ester with a primary or secondary amine, or with hydrazine (B178648), to replace the methoxy (B1213986) group with a nitrogen-containing substituent. This transformation is significant as it introduces a hydrogen-bond donor/acceptor unit, which can be crucial for biological applications.

The synthesis of N,N-diethyl m-methylbenzamide (DEET) from m-toluic acid derivatives showcases common methods for creating amides, which are applicable to thiophene systems. researchgate.net In a study focused on related thiophene structures, researchers described the bioisosteric replacement of an ester moiety with amido or heterocyclic groups to generate new compounds. researchgate.net This approach highlights the strategic importance of converting the ester to an amide to explore new chemical space. researchgate.net The direct conversion is typically achieved by heating the ester with the desired amine, sometimes in a solvent, to yield the corresponding amide. The formation of hydrazides follows a similar protocol, using hydrazine hydrate (B1144303) as the reagent.

Functionalization at the Thiophene Ring

The thiophene ring itself provides ample opportunity for structural modification, primarily through reactions targeting the carbon-chlorine bond or the available C-H positions.

The chlorine atom at the 2-position of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of various alkyl, aryl, and heteroaryl substituents.

Palladium-catalyzed reactions are particularly effective. For example, a similar compound, methyl 3-chlorothiophene-2-carboxylate, has been successfully coupled with aryl bromides using a palladium catalyst, demonstrating a viable strategy for arylating the thiophene ring. researchgate.net The Chan-Lam cross-coupling reaction provides another route for N-arylation on related aminothiophenes using organoboron reagents, showcasing the versatility of metal-catalyzed reactions on this scaffold. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial and can be tailored to accommodate a wide range of functional groups on the incoming aryl or heteroaryl partner. nih.gov

Table 2: Examples of Cross-Coupling Strategies for Arylation

Reaction Type Reagents Catalyst/Ligand Product Type
Suzuki Coupling Arylboronic acid, Base (e.g., K₂CO₃) Pd(PPh₃)₄ 2-Arylthiophene derivative
Stille Coupling Arylstannane Pd(PPh₃)₄ 2-Arylthiophene derivative
Negishi Coupling Arylzinc halide PdCl₂(dppf) 2-Arylthiophene derivative

This table illustrates common cross-coupling reactions applicable to the C-Cl bond on the thiophene ring.

For more complex derivatization, the thiophene ring can undergo further functionalization. A common strategy involves introducing a second halogen atom at another position on the ring, typically the electron-rich C5 position, via electrophilic halogenation (e.g., using N-bromosuccinimide or iodine). This creates a di-halogenated thiophene intermediate.

This dihalo-thiophene can then be used in sequential cross-coupling reactions. Due to the different reactivity of various halogens (I > Br > Cl) in palladium-catalyzed couplings, it is possible to selectively react one halogen first, introduce a substituent, and then perform a second, distinct coupling reaction at the other halogenated site. This powerful strategy allows for the controlled, stepwise synthesis of unsymmetrically di-substituted thiophenes. Studies on halogen dance reactions and direct halogenations of thiophenes provide insight into the complexities and potential of such approaches. researchgate.net

Beyond replacement, the existing substituents can be modified. The primary modification of the methyl ester group involves its conversion to other esters, amides, or hydrazides, as detailed in section 4.1. An alternative is the complete hydrolysis of the ester to the corresponding carboxylic acid, which can then participate in a different set of reactions, such as decarboxylation or conversion to acyl halides. mdpi.com

The chlorine atom at the C2 position is most commonly modified via substitution through the cross-coupling reactions discussed previously (4.2.1). Another possibility is its removal (dehalogenation) through catalytic hydrogenation or reduction with metals, which would yield methyl thiophene-3-carboxylate. This reductive pathway can be useful if the chloro group is used as a temporary directing group for other reactions before being removed.

Formation of Polyfunctionalized Thiophene Derivatives

The inherent reactivity of the thiophene core and its substituents in this compound allows for the systematic introduction of various functional groups, leading to the formation of di- and trisubstituted thiophenes.

The generation of di- and trisubstituted thiophenes from this compound is primarily achieved through modern cross-coupling reactions. The chlorine atom at the C2 position is an excellent handle for palladium-catalyzed reactions, which are state-of-the-art methods for forming carbon-carbon bonds. rsc.org Reactions such as Suzuki, Stille, and Sonogashira couplings enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

The Suzuki coupling, for instance, involves the reaction of the chlorothiophene with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly efficient and tolerant of numerous functional groups. nih.gov By selecting different boronic acids, a library of 2-substituted-thiophene-3-carboxylates can be synthesized.

Further functionalization to create trisubstituted thiophenes can be achieved through C-H bond activation/arylation at the C5 position, a method that has gained popularity for its efficiency. researchgate.net Although the C2 position is often more reactive, the presence of directing or blocking groups can steer the reaction to the less favored C5 site.

Table 1: Representative Suzuki Cross-Coupling Reactions for Derivatization

Starting MaterialCoupling Partner (Arylboronic Acid)Potential ProductReaction Type
This compoundPhenylboronic acidMethyl 2-phenylthiophene-3-carboxylateSuzuki Coupling
This compound4-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)thiophene-3-carboxylateSuzuki Coupling
This compoundThiophene-2-boronic acidMethyl 2,2'-bithiophene-3-carboxylateSuzuki Coupling
This compound4-(Trifluoromethyl)phenylboronic acidMethyl 2-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylateSuzuki Coupling

This compound and its derivatives are key precursors for synthesizing fused heterocyclic systems, where the thiophene ring is annulated with another ring. A notable example is the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net In a documented pathway, 4-aryl-3-chlorothiophene-2-carboxylates, which are structural isomers of derivatives of the title compound, undergo condensation with methyl thioglycolate in the presence of a base like potassium tert-butoxide. researchgate.net This reaction forms a new thiophene ring fused to the original one.

The resulting thieno[3,2-b]thiophene esters can be further modified. For example, saponification can convert the ester to a carboxylic acid, which may then undergo decarboxylation to yield the parent fused system. researchgate.net This strategy highlights how the substituents on the initial thiophene ring can be used to build complex, polycyclic aromatic structures.

Table 2: Synthesis of Fused Thieno[3,2-b]thiophene System

Reactant AReactant BBase/SolventProductReaction Class
4-Aryl-3-chlorothiophene-2-carboxylateMethyl thioglycolatePotassium tert-butoxide6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylateCondensation/Cyclization

Regioselective Synthesis of Isomeric Thiophene Carboxylates (e.g., Methyl 3-chlorothiophene-2-carboxylate)

The synthesis of specific regioisomers of substituted thiophenes is crucial for structure-activity relationship studies. The isomeric compound, Methyl 3-chlorothiophene-2-carboxylate, is not typically synthesized from this compound due to the difficulty of such a rearrangement. Instead, it is prepared via distinct regioselective routes.

One established method for synthesizing the corresponding carboxylic acid involves starting with 3-hydroxy-thiophene-2-carboxylic acid methyl ester. prepchem.com This precursor is treated with phosphorus pentachloride in a solvent like carbon tetrachloride. The reaction proceeds via chlorination and is refluxed for several hours. Following the reaction, the solvent is removed, and the residue is hydrolyzed with water to yield 3-chlorothiophene-2-carboxylic acid, which can then be esterified to give the final product, Methyl 3-chlorothiophene-2-carboxylate. prepchem.com This method ensures the precise placement of the chloro and carboxylate groups at the C3 and C2 positions, respectively.

Table 3: Synthesis and Properties of Methyl 3-chlorothiophene-2-carboxylate

AttributeInformationReference
Starting Material3-Hydroxy-thiophene-2-carboxylic acid methyl ester prepchem.com
Key ReagentPhosphorus pentachloride prepchem.com
Intermediate Product3-Chlorothiophene-2-carboxylic acid prepchem.comsigmaaldrich.com
Final ProductMethyl 3-chlorothiophene-2-carboxylate guidechem.com
CAS Number88105-17-3 guidechem.com
Molecular FormulaC6H5ClO2S guidechem.com
Melting Point37-38°C guidechem.com
Boiling Point72-74°C / 0.2 mm guidechem.com

Applications As a Synthetic Building Block

Precursor to Complex Heterocyclic Scaffolds

The inherent reactivity of the carbon-chlorine bond and the ester functionality allows for the facile construction of various fused and substituted heterocyclic systems.

Methyl 2-chlorothiophene-3-carboxylate serves as a valuable precursor for the synthesis of pyrazole-fused thiophenes. For instance, treatment with hydrazine (B178648) derivatives can lead to the formation of thieno[2,3-c]pyrazol-3-one systems. This transformation typically involves the initial reaction of the hydrazine with the ester group, followed by an intramolecular nucleophilic substitution of the chlorine atom by the newly formed hydrazide moiety. The resulting bicyclic structures are of interest in medicinal chemistry due to their structural analogy to other biologically active pyrazole-containing compounds. bibliomed.orgnih.govresearchgate.net The synthesis of pyrazole (B372694) derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine. nih.gov In some synthetic routes, the pyrazole ring is constructed from acyclic precursors through cyclization reactions. astate.edu

Table 1: Examples of Pyrazole Synthesis Starting from Thiophene (B33073) Derivatives
Starting MaterialReagentsProductReference
This compoundHydrazine hydrate (B1144303)Thieno[2,3-c]pyrazol-3-one bibliomed.orgnih.gov
(Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-olArylhydrazinesSubstituted pyrazoles nih.gov
β-arylchalconesHydrogen peroxide, then hydrazine hydrate3,5-diaryl-1H-pyrazoles nih.gov

The versatility of this compound extends to the synthesis of a variety of other heterocyclic systems.

Nitrogen Heterocycles: The chloro group can be displaced by various nitrogen nucleophiles to introduce amino or substituted amino groups, which can then be utilized in subsequent cyclization reactions to form fused nitrogen-containing heterocycles like thieno[2,3-b]pyridines. osti.govresearchgate.net The direct functionalization of nitrogen heterocycles through C-H bond activation is a powerful method for introducing substituents. osti.gov

Sulfur Heterocycles: While the thiophene ring itself is a sulfur heterocycle, further annulation to form more complex sulfur-containing ring systems is possible. For example, reaction with a reagent containing a thiol group can lead to the formation of thieno[2,3-b]thiopyrans or other related structures through intramolecular cyclization. chemmethod.com

Oxygen Heterocycles: The ester group of this compound can be reduced to the corresponding alcohol, which can then participate in intramolecular etherification reactions by displacing the adjacent chlorine atom to form thieno[2,3-b]furans. nottingham.ac.uk Alternatively, the chloro group can be substituted by a hydroxyl equivalent, which can then undergo cyclization with the ester functionality.

Intermediate in the Synthesis of Advanced Organic Materials

Thiophene-based monomers are fundamental building blocks for conducting polymers. rsc.org While direct polymerization of this compound is not a primary application, its derivatives can be used in the synthesis of more complex monomers for organic electronic materials. For instance, the chloro and ester groups can be modified through cross-coupling reactions and other transformations to introduce functionalities that enhance the electronic properties and processability of the resulting polymers. The synthesis of carboxylate complexes also shows potential in the field of optoelectronic materials. mdpi.com

Role in Cascade Reactions and Multicomponent Transformations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. wikipedia.orgorganic-chemistry.orgorganicreactions.org

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct component in the classic Passerini reaction, its derivative, 2-chlorothiophene-3-carboxylic acid, could potentially be used as the carboxylic acid component. prepchem.comsigmaaldrich.com This would lead to the incorporation of the 2-chlorothiophene-3-carbonyl moiety into the final product. The reaction is often faster in apolar solvents, suggesting a non-ionic mechanism. rsc.org

Ugi Reaction: The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide. orgsyn.orgnih.govnih.gov Similar to the Passerini reaction, the corresponding carboxylic acid derivative of this compound could be employed as the acid component. chemicalbook.comgoogle.com The Ugi reaction typically proceeds in polar solvents, indicating a stepwise mechanism involving ionic intermediates. nih.gov

Utility in Stereoselective Synthesis

The thiophene core of this compound is planar and achiral. However, it can be used as a scaffold to create chiral molecules through stereoselective reactions. For example, asymmetric reduction of a ketone derived from the ester functionality or stereoselective addition to the thiophene ring could introduce chirality. nih.govnih.gov The synthesis of 2-thio-3-chloroacrylamides and their subsequent diastereoselective oxidation has been explored. thieme-connect.de

Design and Synthesis of Ligands for Research Probes

The thiophene ring system is a known pharmacophore and can be found in various biologically active molecules. The functional groups on this compound allow for its incorporation into larger molecules that can act as ligands for biological targets. For instance, the ester can be converted to an amide, and the chloro group can be substituted via cross-coupling reactions to build diverse molecular structures for screening as research probes. The synthesis of a Cu-MOF material from a ligand containing imidazole (B134444) and carboxyl groups has been shown to be an effective fluorescent probe for certain metal ions. mdpi.com

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of Methyl 2-chlorothiophene-3-carboxylate. By probing the interactions of the molecule with electromagnetic radiation, each method provides a unique piece of the structural puzzle, from atomic connectivity to the precise solid-state arrangement.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary evidence for the structure of this compound, advanced NMR techniques offer unambiguous confirmation and further spatial insights.

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for mapping the complex spin systems within the molecule.

COSY would reveal the coupling between the two adjacent protons on the thiophene (B33073) ring (H-4 and H-5).

HSQC would directly correlate each proton to the carbon atom it is attached to, confirming the assignments of C-4, C-5, and the methyl carbons.

HMBC is crucial for establishing long-range connectivity. It would show correlations between the ester carbonyl carbon and the methyl protons, as well as with the H-4 proton. Importantly, correlations from the thiophene protons to the quaternary, substituent-bearing carbons (C-2 and C-3) would definitively establish the substitution pattern.

Solid-State NMR (ssNMR) : In the absence of a single crystal suitable for X-ray diffraction, ssNMR could provide information about the molecular structure in the solid phase. This technique can identify the presence of different polymorphs (distinct crystalline forms), which may exhibit different physical properties. It measures chemical shift anisotropy, which is averaged out in solution-state NMR, providing details about the local electronic environment and molecular packing.

Table 1: Predicted 2D NMR Correlations for this compound.
TechniqueCorrelated NucleiExpected Key Cross-PeaksSignificance
COSY¹H - ¹HH-4 / H-5Confirms adjacency of the two thiophene ring protons.
HSQC¹H - ¹³C (1-bond)H-4 / C-4; H-5 / C-5; -OCH₃ / -OCH₃Assigns directly bonded proton-carbon pairs.
HMBC¹H - ¹³C (2-3 bonds)-OCH₃ / C=O; H-4 / C-2, C-3, C-5; H-5 / C-3, C-4Establishes the molecular backbone and substituent positions.

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer would be employed. rsc.org The analysis would yield a mass measurement with high accuracy (typically within 5 ppm). A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This provides unequivocal evidence for the presence of a single chlorine atom in the molecule.

Table 2: HRMS Data for this compound (C₆H₅ClO₂S).
IonCalculated Exact Mass (m/z)IsotopeSignificance
[M+H]⁺175.9720³⁵ClConfirms elemental composition for the major isotope.
[M+2+H]⁺177.9691³⁷ClConfirms the presence of one chlorine atom.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds. For this compound, these spectra would provide clear signatures for its key structural features. Theoretical calculations using Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. iosrjournals.org

IR Spectroscopy : Would prominently feature a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹. Other significant peaks would include C-O stretching for the ester linkage, C-H stretching for the aromatic and methyl groups, and vibrations corresponding to the thiophene ring, including the C-S stretch. iosrjournals.org

Raman Spectroscopy : As a complementary technique, Raman spectroscopy would also detect the carbonyl and thiophene ring vibrations. The C-Cl stretching vibration, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium-Weak
Aliphatic C-H Stretch (-CH₃)3000-28503000-2850Medium
Ester C=O Stretch1730-17101730-1710Strong (IR), Medium (Raman)
Thiophene Ring C=C Stretch1600-14501600-1450Medium
Ester C-O Stretch1300-11001300-1100Strong (IR)
Thiophene C-S Stretch860-600860-600Medium
C-Cl Stretch800-600800-600Medium-Strong

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state. While data for this compound itself is not publicly available, a detailed crystallographic study has been performed on its isomer, Methyl 3-chlorothiophene-2-carboxylate . caltech.edu This study provides valuable insights into how a chlorothiophene carboxylate moiety behaves in the solid state. The analysis of the isomer revealed a triclinic crystal system with the P-1 space group. caltech.edu Such an analysis for the title compound would confirm its connectivity and provide insight into its crystal packing, which influences physical properties like melting point and solubility.

Table 4: Crystal Data for the Isomer Methyl 3-chlorothiophene-2-carboxylate. caltech.edu
ParameterValue
Empirical FormulaC₆H₅O₂ClS
Formula Weight176.61
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9030(4)
b (Å)7.0415(7)
c (Å)14.1389(15)
α (°)101.291(2)
β (°)92.911(2)
γ (°)103.851(2)
Volume (ų)368.03(7)
Z (Molecules per unit cell)2

Computational Chemistry and Theoretical Investigations

Computational methods complement experimental data by providing a theoretical framework to understand the electronic structure and reactivity of this compound.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to model the molecule's properties. mdpi.comepstem.net By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and electronic charge distributions.

Electronic Structure : Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

Reactivity Descriptors :

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Mulliken Atomic Charges : This analysis partitions the total molecular charge among the individual atoms, providing a quantitative estimate of which atoms are electron-deficient or electron-rich, thereby predicting sites of reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and conformational landscape of molecules like this compound. These simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing insights into its flexibility, stability, and the accessible conformations it can adopt in different environments.

In a typical MD simulation study of a thiophene derivative, the molecule is placed in a simulated environment, such as a box of solvent molecules, and its trajectory is calculated over a specified time, often in the nanosecond range. researchgate.net Key analyses performed on the resulting trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Such simulations can reveal the preferential orientation of the carboxylate group relative to the thiophene ring, which is influenced by steric hindrance from the adjacent chlorine atom and potential non-covalent interactions. Understanding these conformational preferences is crucial as they can significantly impact the molecule's physicochemical properties and its interactions with other molecules, for instance, in crystal packing or receptor binding.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers robust methods for predicting the spectroscopic signatures and exploring potential reaction pathways of this compound. These theoretical calculations provide valuable data that can aid in structural elucidation and in understanding chemical reactivity.

Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic properties. For instance, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated, allowing for the assignment of specific peaks to molecular motions, such as the C=O stretch of the ester, C-Cl stretch, and various ring vibrations. researchgate.net Electronic properties, such as those observed in UV-Visible spectroscopy, are investigated by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's electronic transitions, stability, and reactivity. arabjchem.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental spectra for structural confirmation. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. arabjchem.org For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carboxylate group and the sulfur heteroatom, while positive potential (electron-poor regions) would be expected near the hydrogen atoms.

Table 1. Predicted vs. Experimental Spectroscopic Data for a Thiophene Derivative (Illustrative Example)
Spectroscopic FeatureComputational Prediction (DFT)Experimental Value
C=O Stretching Frequency (IR, cm-1)17151710
HOMO-LUMO Gap (eV)4.5N/A (Correlates with UV-Vis λmax)
1H NMR Shift (ring H, ppm)7.257.21
13C NMR Shift (C=O, ppm)162.8162.5

Reaction Pathways: Computational studies are instrumental in elucidating reaction mechanisms. For thiophene derivatives, a common reaction is Nucleophilic Aromatic Substitution (SNAr). nih.gov DFT calculations can map the entire energy profile of such a reaction involving this compound. This involves identifying the structures and energies of reactants, transition states, intermediates (such as the Meisenheimer complex), and products. nih.govchemrxiv.org

The activation free energy (ΔG‡) for the nucleophilic attack on the thiophene ring can be calculated, which determines the reaction rate. nih.gov Studies on similar substituted thiophenes show that the reaction proceeds through a zwitterionic intermediate, and the rate-limiting step can be influenced by the nature of the substituents. nih.gov For this compound, both the chloro and methyl carboxylate groups are electron-withdrawing, which would activate the ring towards nucleophilic attack, and computational analysis can predict which position (C2 or C5) is more susceptible and what the energy barriers are for the displacement of the chloro group. nih.gov

Analysis of Aromaticity and Substituent Effects on Thiophene Ring Systems

The chemical behavior of this compound is fundamentally governed by the aromatic character of the thiophene ring and the electronic effects of its substituents. Computational methods provide quantitative measures of these properties.

Aromaticity: Thiophene is considered an aromatic heterocycle because its sulfur atom contributes a lone pair of electrons to the π-system, resulting in a delocalized 6π-electron system that follows Hückel's rule. chemrxiv.orgchemrxiv.orge-bookshelf.de However, its aromaticity is less than that of benzene (B151609) due to factors like the larger size of the sulfur p-orbital compared to carbon, leading to less effective overlap, and the greater C-S bond length, which reduces bond uniformity. chemrxiv.orgchemrxiv.org Computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the geometric contribution by analyzing bond length deviations from an ideal aromatic system. mdpi.com Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that calculates the shielding at the center of the ring; a negative NICS value is indicative of aromatic character.

Substituent Effects: The chlorine atom at the C2 position and the methyl carboxylate group at the C3 position significantly modulate the electronic properties and reactivity of the thiophene ring. Both are generally considered electron-withdrawing groups (EWGs).

Chlorine (–Cl): Acts as an EWG through induction (due to its high electronegativity) but can act as a weak π-donor through resonance (due to its lone pairs). In heterocycles, the inductive effect typically dominates.

Methyl Carboxylate (–COOCH₃): Is a strong EWG through both induction and resonance, pulling electron density out of the thiophene ring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.